Comparative Basic Reactivity: (Et3Sn)2O vs. (Et3Sn)2S
In a direct head-to-head study, bis(triethyltin)oxide, (Et3Sn)2O, was shown to be a more reactive base than its sulfide analog, bis(triethyltin)sulfide, (Et3Sn)2S. The study demonstrated that (Et3Sn)2O reacts with a range of substrates including Me3SiOCOMe, Et3Si(CN), and Me3SiNCS, whereas (Et3Sn)2S did not react with any of these three specific reagents under the same experimental conditions [1].
| Evidence Dimension | Reactivity with specific silyl esters, cyanides, and isothiocyanates |
|---|---|
| Target Compound Data | Successful reaction with Me3SiOCOMe, Et3Si(CN), and Me3SiNCS |
| Comparator Or Baseline | Bis(triethyltin)sulfide, (Et3Sn)2S |
| Quantified Difference | No reaction observed for (Et3Sn)2S with any of the three named substrates |
| Conditions | Reactions carried out in a non-aqueous system under conditions designed to prevent the escape of volatile components, as described in Anderson (1954) [1]. |
Why This Matters
This fundamental difference in basicity and substrate scope is critical for synthetic chemists selecting a reagent for nucleophilic or base-catalyzed transformations, where the oxide's superior reactivity enables pathways that the sulfide cannot facilitate.
- [1] Anderson, H. H. (1954). Reactions with Esters, Halides, and Halogenoids. I. Bis-(Triethyltin) Oxide and Sulfide. The Journal of Organic Chemistry, 19(11), 1766-1770. View Source
